molecular formula C8H12F3N3 B11733865 N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine

Cat. No.: B11733865
M. Wt: 207.20 g/mol
InChI Key: BIANAEGCOVKGQC-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl (CF₃) group at the 3-position. An ethanamine chain is attached via a methylene bridge to the pyrazole’s 5-position (Fig. 1). Its molecular formula is C₈H₁₁F₃N₃, with a molar mass of 206.19 g/mol.

Pyrazole derivatives are widely explored in medicinal chemistry for their pharmacokinetic properties, including metabolic stability imparted by the CF₃ group.

Properties

Molecular Formula

C8H12F3N3

Molecular Weight

207.20 g/mol

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C8H12F3N3/c1-3-12-5-6-4-7(8(9,10)11)13-14(6)2/h4,12H,3,5H2,1-2H3

InChI Key

BIANAEGCOVKGQC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=NN1C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with ethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of ethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrazole Positions) Amine Group Modification Key Properties/Applications
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine 1-Me, 3-CF₃ Ethanamine Discontinued; potential CNS activity
N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)ethanamine 1-Pr, 3-Me Ethanamine Available commercially; higher lipophilicity
1-(1-ethyl-3-CF₃-1H-pyrazol-5-yl)-N-methylmethanamine 1-Et, 3-CF₃ N-Me methanamine Reduced polarity; enhanced metabolic stability
[1-methyl-4-CF₃-1H-pyrazol-5-yl]methanamine 1-Me, 4-CF₃ Methanamine Positional isomer; altered electronic effects
25I-NBOMe (from NBOMe series) Phenethylamine backbone 2,5-dimethoxy-4-iodophenyl Potent serotonin receptor agonist (5-HT₂A)

Key Comparisons :

Substituent Effects: Trifluoromethyl Position: The 3-CF₃ group in the target compound vs. 4-CF₃ in [1-methyl-4-CF₃-1H-pyrazol-5-yl]methanamine alters electron distribution. N-Alkylation: N-methylation in 1-(1-ethyl-3-CF₃-1H-pyrazol-5-yl)-N-methylmethanamine reduces hydrogen-bonding capacity compared to the primary amine in the target compound, impacting solubility and receptor interactions.

Heterocyclic Core :

  • Pyrazole vs. Pyridine: Compared to N-((6-chloropyridin-3-yl)methyl)ethanamine , the pyrazole ring offers greater metabolic resistance due to aromatic stabilization, whereas pyridine derivatives may exhibit higher polarity.

Biological Activity: NBOMe Series: Unlike the hallucinogenic NBOMe compounds (e.g., 25I-NBOMe) , which target 5-HT₂A receptors, the target compound’s pyrazole core likely shifts selectivity toward other receptors (e.g., histamine or dopamine receptors) due to steric and electronic differences.

Synthetic Accessibility :

  • The discontinued status of the target compound contrasts with commercially available analogs (e.g., [1-methyl-4-CF₃-1H-pyrazol-5-yl]methanamine ), suggesting unique synthetic hurdles, such as regioselective CF₃ introduction or amine protection challenges.

Research Findings :

  • Metabolic Stability: The CF₃ group in the target compound enhances oxidative stability compared to non-fluorinated analogs (e.g., N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)ethanamine ), as shown in microsomal studies of similar pyrazole derivatives.
  • Crystallography : Structural data from SHELX-refined analogs indicate that the pyrazole ring adopts a planar conformation, with the CF₃ group inducing slight distortion due to steric bulk.
  • Toxicity : Preliminary toxicity screenings of related CF₃-pyrazoles suggest lower acute toxicity compared to NBOMe compounds , though specific data for the target compound are lacking.

Biological Activity

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine, also known by its CAS number 1856023-70-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H15ClF3N5, with a molecular weight of 309.72 g/mol. Its structure includes a pyrazole ring substituted with trifluoromethyl and methyl groups, which contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • MAO-B Inhibition : The compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease. In vitro studies have shown IC50 values ranging from 29 to 56 nM for MAO-B inhibition, with minimal effects on MAO-A activity .
  • Neuroprotective Effects : In vivo studies have demonstrated that compounds with similar structures can enhance memory retention and cognitive function in rodent models. For instance, one study reported improved memory performance in a contextual fear conditioning model following treatment with MAO-B inhibitors derived from pyrazole structures .
  • Anti-inflammatory Properties : Pyrazole derivatives have been noted for their anti-inflammatory effects, potentially through the modulation of inflammatory pathways and cytokine production .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Study on MAO-B Inhibition : A series of thiophene-2-carboxamides containing the pyrazole moiety were evaluated for their ability to inhibit MAO-B. The lead compound demonstrated significant selectivity and potency, suggesting that structural modifications can enhance biological activity .
  • Cognitive Enhancement in Rodents : In a behavioral study, compounds similar to this compound were assessed for their effects on memory in rodents. Results indicated that these compounds could significantly improve memory retention in various cognitive tasks .

Data Table: Biological Activity Overview

Activity Mechanism IC50 (nM) Reference
MAO-B InhibitionSelective inhibition29 - 56
Cognitive EnhancementMemory retention improvementN/A
Anti-inflammatory EffectsModulation of inflammatory pathwaysN/A

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